4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol
Description
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenol group and a diphenylpyrimidine moiety connected through a hydrazinylidene linkage
Properties
IUPAC Name |
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-19-11-12-22(29)18(13-19)15-25-28-23-26-20(16-7-3-1-4-8-16)14-21(27-23)17-9-5-2-6-10-17/h1-15,29H,(H,26,27,28)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJASSYBCCMNCT-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol typically involves a multi-step process. One common method starts with the reaction of 4,6-diphenylpyrimidine-2-amine with 4-chlorosalicylaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while substitution of the chlorine atom can lead to various substituted phenols.
Scientific Research Applications
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-[(E)-[(4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol: This compound has a similar structure but includes a triazine ring and a morpholine group.
2,4-disubstituted thiazoles: These compounds share some structural similarities and exhibit a range of biological activities.
Uniqueness
4-chloro-2-[(E)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]phenol is unique due to its specific combination of a chlorophenol group and a diphenylpyrimidine moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
